molecular formula C15H19N3O3S B2487617 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide CAS No. 1252476-52-0

3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide

Cat. No.: B2487617
CAS No.: 1252476-52-0
M. Wt: 321.4
InChI Key: JHLBWXPVPCSUGG-UHFFFAOYSA-N
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Description

3-Benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide is a complex organic compound characterized by the presence of a benzenesulfonamide group, a cyanocyclobutyl group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide group: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the cyanocyclobutyl group:

    Coupling with N-methylpropanamide: The final step involves coupling the intermediate with N-methylpropanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzenesulfonamide group.

    Reduction: Reduced forms of the cyano group, potentially leading to amines.

    Substitution: Substituted derivatives at the sulfonamide nitrogen or cyano group.

Scientific Research Applications

3-Benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide
  • 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole
  • N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide

Uniqueness

3-Benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide is unique due to the presence of the cyanocyclobutyl group, which imparts distinct chemical properties and reactivity compared to other sulfonamide derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(1-cyanocyclobutyl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-18(15(12-16)9-5-10-15)14(19)8-11-17-22(20,21)13-6-3-2-4-7-13/h2-4,6-7,17H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLBWXPVPCSUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCNS(=O)(=O)C1=CC=CC=C1)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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